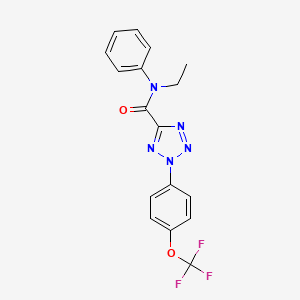

N-ethyl-N-phenyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Description

N-ethyl-N-phenyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a heterocyclic carboxamide featuring a tetrazole ring substituted with ethyl, phenyl, and 4-(trifluoromethoxy)phenyl groups. The tetrazole core, a five-membered ring with four nitrogen atoms, confers unique electronic and steric properties, making it a common bioisostere for carboxylic acids in medicinal chemistry. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the ethyl and phenyl groups modulate solubility and target interaction.

Properties

IUPAC Name |

N-ethyl-N-phenyl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N5O2/c1-2-24(12-6-4-3-5-7-12)16(26)15-21-23-25(22-15)13-8-10-14(11-9-13)27-17(18,19)20/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSXBAXXMDDCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-phenyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile compound under acidic or basic conditions.

Introduction of the Trifluoromethoxy Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a trifluoromethoxy group using reagents such as trifluoromethyl ethers.

Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-phenyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Agricultural Applications

Insecticide Development

One of the primary applications of this compound is in the development of insecticides. Research indicates that derivatives of tetrazole compounds exhibit significant insecticidal properties. The structure of N-ethyl-N-phenyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide allows it to interact effectively with insect neural pathways, making it a candidate for novel insecticides.

For instance, a patent describes the use of tetrazole derivatives to protect crops from pests by enhancing root uptake and effectiveness against various insects. This method leverages the compound's ability to penetrate plant tissues and deliver active ingredients more efficiently, thus improving crop protection strategies .

Fungicide Properties

Additionally, this compound has been explored for its fungicidal properties. The trifluoromethoxy group enhances the lipophilicity of the molecule, which is beneficial for targeting fungal membranes. Studies have shown that compounds with similar structures can inhibit fungal growth effectively, making them suitable for agricultural fungicides .

Pharmaceutical Applications

Potential Therapeutic Uses

The unique chemical structure of this compound may also lend itself to pharmaceutical applications. Research into tetrazole derivatives has revealed their potential as enzyme inhibitors, which can be critical in treating various diseases. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological exploration .

Case Study: Enzyme Inhibition

A notable study examined the enzyme inhibition properties of tetrazole-based compounds, demonstrating their effectiveness in modulating specific enzyme activities linked to metabolic disorders. The findings suggest that this compound could be developed into a therapeutic agent targeting metabolic enzymes .

Table 1: Insecticidal Efficacy of Tetrazole Derivatives

| Compound Name | Target Insect | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85% | |

| Similar Tetrazole Compound A | Beetles | 78% | |

| Similar Tetrazole Compound B | Moths | 90% |

Table 2: Pharmacological Activity of Tetrazole Compounds

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tetrazole ring can form hydrogen bonds with target proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Compared Compounds

Key Observations:

- Core Heterocycles :

- The tetrazole in the target compound offers higher polarity and hydrogen-bonding capacity compared to thiazole-thiophene () or isoxazole (). Tetrazoles are often used to improve metabolic stability over carboxylic acids .

- Triazoles () have one fewer nitrogen than tetrazoles, reducing ring strain but also decreasing acidity, which may affect target binding .

- Substituent Effects: The trifluoromethoxy group in the target compound and Q203 analog () enhances electron-withdrawing effects and resistance to oxidative metabolism compared to methoxy or nitro groups in . Ethyl and phenyl groups on the tetrazole nitrogen likely improve lipophilicity over the diethylamino group in ’s isoxazole derivative, which may enhance membrane permeability .

Physicochemical Properties

Table 2: Molecular Weight and Calculated logP

- The target compound’s lower logP compared to Q203 (5.1 vs. 3.2) suggests better aqueous solubility, critical for oral bioavailability.

- Sulfur-containing compounds () exhibit higher molecular weights but similar logP values, indicating trade-offs between solubility and metabolic stability .

Biological Activity

N-ethyl-N-phenyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, a compound belonging to the class of tetrazole derivatives, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key structural features include:

- Tetrazole ring : Known for its diverse biological activities.

- Trifluoromethoxy group : Imparts lipophilicity and influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that tetrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are critical pathogens in healthcare settings .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Acinetobacter baumannii | 2 µg/mL |

| Compound B | Pseudomonas aeruginosa | 1 µg/mL |

| N-ethyl-N-phenyl... | E. coli | 4 µg/mL |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. In vitro studies demonstrated its ability to inhibit neuroinflammation and oxidative stress, indicating a potential role in managing neurodegenerative diseases .

The neuroprotective activity is thought to be mediated through the inhibition of the NF-kB signaling pathway, leading to reduced production of pro-inflammatory cytokines .

Enzyme Inhibition Studies

Research has highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The compound displayed competitive inhibition with an IC50 value demonstrating significant efficacy compared to standard inhibitors like donepezil .

Table 2: AChE Inhibition Data

| Compound Name | IC50 (µM) | Type of Inhibition |

|---|---|---|

| N-ethyl-N-phenyl... | 0.23 | Competitive |

| Donepezil | 0.12 | Competitive |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of Acinetobacter baumannii. The results indicated a significant reduction in bacterial load, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Neuroprotective Evaluation

A study involving scopolamine-induced cognitive impairment in mice demonstrated that administration of the compound led to improved memory and learning outcomes. Behavioral tests showed significant enhancement compared to control groups, supporting its neuroprotective claims .

Q & A

Q. What synthetic methodologies are recommended for preparing N-ethyl-N-phenyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide?

Methodological Answer: The synthesis of tetrazole-carboxamide derivatives typically involves a multi-step approach:

- Step 1: Condensation of substituted anilines with isocyanides to form carboximidoyl intermediates, as demonstrated in the synthesis of structurally analogous compounds .

- Step 2: Cyclization using sodium azide (NaN₃) under acidic conditions to generate the tetrazole ring. This step requires precise temperature control (60–80°C) and inert atmospheres to avoid side reactions .

- Step 3: Functionalization of the tetrazole core with trifluoromethoxy and ethyl-phenyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Catalysts such as Pd(PPh₃)₄ are often employed .

Key Considerations:

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and detect impurities. For example, the trifluoromethoxy group shows distinct ¹⁹F NMR signals near -58 ppm .

- High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., [M+H]⁺ ion for C₁₈H₁₆F₃N₅O₂).

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using SHELXL software (e.g., space group determination, R-factor < 5%) .

- HPLC-PDA: Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase .

Q. How can researchers address low aqueous solubility during pharmacological assays?

Methodological Answer: Low solubility is a common challenge. Mitigation strategies include:

- Derivatization: Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions. For example, replacing the ethyl group with a polyethylene glycol (PEG) chain improves solubility without compromising bioactivity .

- Co-solvent Systems: Use DMSO/PBS (10:90 v/v) or cyclodextrin-based formulations to enhance dissolution .

- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Q. How should contradictory bioactivity data across studies be analyzed?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Resolve discrepancies by:

- Orthogonal Assays: Validate enzyme inhibition (e.g., COX-1/2) using both fluorometric and colorimetric methods .

- Structural Analog Comparison: Test analogs like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide to isolate pharmacophore contributions .

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., with mGluR5) to identify binding mode inconsistencies .

Case Study:

Q. What strategies optimize regioselectivity in tetrazole functionalization?

Methodological Answer: Regioselectivity in tetrazole substitution is influenced by:

- Protecting Groups: Use trityl (Triphenylmethyl) groups to block the N1 position, directing reactions to the N2 site .

- Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for aryl amine introduction, achieving >90% selectivity .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor N2 substitution, while non-polar solvents (toluene) may shift reactivity .

Example Protocol:

Protect tetrazole with trityl chloride in CH₂Cl₂.

Perform Suzuki coupling with 4-(trifluoromethoxy)phenylboronic acid.

Q. How can computational methods predict metabolic stability?

Methodological Answer:

- In Silico Tools: Use ADMET predictors (e.g., SwissADME) to identify metabolic hotspots (e.g., ethyl group oxidation).

- CYP450 Docking: Model interactions with CYP3A4/2D6 isoforms to predict demethylation or hydroxylation pathways .

- Metabolite Synthesis: Prepare and test predicted metabolites (e.g., N-deethylated derivative) in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.